Dibenzyl phthalate is an organic compound classified as a phthalate ester, specifically a diester formed from phthalic acid and benzyl alcohol. It is recognized for its applications in various industrial and scientific fields due to its properties as a plasticizer and solvent. The compound is denoted by the chemical formula and has a molecular weight of approximately 346.38 g/mol. Its CAS number is 523-31-9, which uniquely identifies it in chemical databases.
Dibenzyl phthalate is derived from the reaction of phthalic acid with benzyl alcohol, a process that can occur through several synthetic routes. It falls under the category of phthalate esters, which are widely used in the production of flexible plastics and other materials. Phthalates are often scrutinized due to their environmental persistence and potential health effects, leading to regulatory measures in many jurisdictions.
The synthesis of dibenzyl phthalate typically involves the following steps:
In a typical synthesis setup, phthalic acid (4.15 grams) and benzyl alcohol (5.947 grams) are mixed with diphenyl phosphoric acid (624 grams) in toluene (50 mL). The mixture is refluxed, allowing water produced during the reaction to be removed azeotropically using a Dean-Stark apparatus. Thin-layer chromatography is employed to monitor the progress of the reaction. After completion, the product mixture is cooled, quenched with water, and extracted using ethyl acetate to separate dibenzyl phthalate from by-products, achieving a yield of approximately 66% with high purity after silica gel-based flash chromatography purification .
Dibenzyl phthalate can undergo various chemical reactions typical of esters:
These reactions are significant in understanding its behavior in different environments, especially regarding its environmental impact and degradation pathways.
The mechanism by which dibenzyl phthalate exerts its effects primarily relates to its role as a plasticizer in polymers. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing flexibility and workability of the material. This action can be explained through:
The data indicate that dibenzyl phthalate's effectiveness as a plasticizer varies depending on the type of polymer used.
These properties make dibenzyl phthalate suitable for various applications while also posing challenges regarding environmental persistence.
Dibenzyl phthalate finds utility in several scientific and industrial applications:
Due to growing concerns about health risks associated with certain phthalates, including dibenzyl phthalate, regulatory scrutiny has increased, leading to ongoing research into safer alternatives .
Dibenzyl phthalate (DBzP) exhibits complex dual estrogenic activity, functioning as both an agonist and antagonist depending on biological context. In vitro studies using human breast cancer cell lines (MVLN) demonstrate that DBzP induces estrogen receptor (ER)-mediated transcriptional activity at concentrations ≥10 µM, though with significantly lower potency than 17β-estradiol (E2) [1] [4]. Crucially, DBzP acts as a functional antagonist by competitively inhibiting E2 binding. When co-exposed with E2, DBzP (≥50 µM) reduces E2-induced transcriptional activity by 40-60% and suppresses expression of estrogen-responsive genes (TFF1, CTSD, GREB1) [1] [8].
In vivo assays corroborate this dual activity. Uterotrophic assays in ovariectomized rodents show that DBzP (100 mg/kg/day) induces modest but significant uterine weight gain (∼25% increase), confirming agonist properties. However, when administered with E2, DBzP suppresses E2-induced uterine growth by ∼35%, demonstrating antagonism [1]. This receptor-level interference occurs at environmentally relevant exposure levels and distinguishes DBzP from strictly estrogenic phthalates.
Table 1: Summary of DBzP's Estrogenic Activities
Assay System | Concentration/Dose | Key Effects | Magnitude vs. Control |
---|---|---|---|
MVLN cells (in vitro) | 50 µM | ER transcriptional activation | 30% of E2 response |
MVLN cells (+E2) | 50 µM | Suppression of E2-induced transcription | 40-60% reduction |
Rodent uterotrophic | 100 mg/kg/day | Uterine weight increase | ∼25% increase |
Rodent uterotrophic (+E2) | 100 mg/kg/day | Suppression of E2-induced uterine growth | ∼35% reduction |
Gene expression (MCF-7) | 10 µM | Downregulation of TFF1, CTSD, GREB1 | 2.0-3.5 fold decrease |
Computational studies reveal the structural basis for DBzP's endocrine activity. Molecular docking simulations using the agonist conformation of human ERα (PDB ID: 1ERE) show DBzP binds within the hydrophobic ligand-binding pocket (LBP) with a calculated binding energy of -9.2 kcal/mol. This exceeds the binding affinity of reference agonist E2 (-10.5 kcal/mol) and butyl benzyl phthalate (BBP, -8.7 kcal/mol) [1] [3]. Key interactions include:
In antagonist conformation (PDB ID: 3ERT), DBzP binding is less favorable (ΔG = -8.1 kcal/mol) due to steric clashes with helix 12 (H12). The benzyl groups prevent H12 from adopting the active conformation required for coactivator recruitment, explaining its antagonistic function [3]. Molecular dynamics simulations (100 ns) confirm DBzP-ERα complex stability (RMSD < 2.0 Å) with ligand residence times exceeding 80 ns, suggesting prolonged receptor occupancy [3].
Table 2: Molecular Docking Parameters for DBzP-ERα Interaction
Parameter | Agonist Conformation (1ERE) | Antagonist Conformation (3ERT) |
---|---|---|
Binding affinity (ΔG, kcal/mol) | -9.2 | -8.1 |
Hydrogen bonds | 2 (Arg394, Glu353) | 1 (Glu353) |
Hydrophobic interactions | 5 residues | 3 residues |
RMSD stability (Å) | 1.4 ± 0.3 | 2.1 ± 0.5 |
Predicted activity | Agonist | Partial antagonist |
DBzP exhibits significantly greater endocrine-disrupting potency than BBP across multiple pathways:
Table 3: Potency Comparison of DBzP vs. BBP in Endocrine Disruption
Endpoint | DBzP Effect (10 mg/L) | BBP Effect (10 mg/L) | Relative Potency (DBzP/BBP) |
---|---|---|---|
ERα binding affinity (PMF) | -65.554 kcal/mol | -63.694 kcal/mol | 1.3× |
EcR gene upregulation | 3.2-fold | 1.8-fold | 1.8× |
hsp70 induction threshold | 0.1 mg/L | 1 mg/L | 10× |
VTG suppression in zebrafish | 70% reduction | 45% reduction | 1.6× |
Ribosomal ITS2 downregulation | Significant (p<0.01) | Mild (p>0.05) | >2× |
DBzP interferes with retinoic acid (RA) signaling through multiple mechanisms, as evidenced in zebrafish embryo models:
These interactions are particularly consequential during embryonic development, where precise retinoic acid gradients govern axial patterning and organogenesis. The simultaneous disruption of estrogenic and retinoic pathways positions DBzP as a multipotent endocrine disruptor with broader impacts than phthalates targeting single pathways.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7